1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group and a pyrazolylmethyl group attached to the amine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluoroethyl group: The fluoroethyl group can be introduced via nucleophilic substitution using a suitable fluoroethyl halide.
Attachment of the pyrazolylmethyl group: The pyrazolylmethyl group can be attached to the amine nitrogen through a reductive amination reaction using a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- 2-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid
Uniqueness
1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of both fluoroethyl and pyrazolylmethyl groups. These features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H20FN5 |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H20FN5/c1-11(2)8-19-9-12(6-16-19)5-15-13-7-17-18(10-13)4-3-14/h6-7,9-11,15H,3-5,8H2,1-2H3 |
InChI Key |
ATUCOVPMLWYNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
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